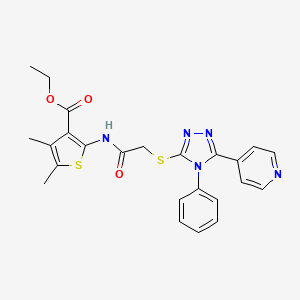
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core with multiple functional groups that contribute to its biological activity. The presence of a pyridine ring and a triazole moiety is particularly noteworthy, as these structures are often associated with pharmacological effects.
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Neuroprotective Effects : Recent studies have indicated that compounds with similar structures can inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like Parkinson's disease (PD). For instance, a related compound showed significant neuroprotective properties against MPTP-induced neurotoxicity in mice by enhancing the levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) in the midbrain .
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated antimicrobial properties. The presence of the phenyl and pyridine groups may enhance the interaction with microbial targets.
- Anticancer Potential : Some studies suggest that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Neuroprotective Study
A study focused on a related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated its ability to prevent MPTP-induced bradykinesia in mice. Treatment with this compound resulted in a marked increase in TH-positive neurons compared to controls . This suggests that compounds structurally similar to Ethyl 4,5-dimethyl may also exhibit neuroprotective effects.
Antimicrobial Testing
Research on triazole derivatives has shown promising results against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones . This highlights the potential for developing new antimicrobial agents based on the structure of Ethyl 4,5-dimethyl.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model/System Used | Key Findings |
|---|---|---|---|
| Compound A | Neuroprotective | MPTP-treated mice | Increased TH levels; reduced α-syn aggregation |
| Compound B | Antimicrobial | Bacterial strains | Significant inhibition against S. aureus and E. coli |
| Compound C | Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
| Mechanism | Description |
|---|---|
| α-Synuclein Inhibition | Reduces aggregation of α-synuclein in neuronal cells |
| Antibacterial Activity | Disrupts bacterial cell wall synthesis |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Properties
Molecular Formula |
C24H23N5O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23N5O3S2/c1-4-32-23(31)20-15(2)16(3)34-22(20)26-19(30)14-33-24-28-27-21(17-10-12-25-13-11-17)29(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,26,30) |
InChI Key |
TVTZGYQXGMGCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















